molecular formula C14H11FO3 B566989 5-Fluoro-3-(4-methoxyphenyl)benzoic acid CAS No. 1261903-69-8

5-Fluoro-3-(4-methoxyphenyl)benzoic acid

Cat. No. B566989
M. Wt: 246.237
InChI Key: IDVPQPRHGUBPRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-3-(4-methoxyphenyl)benzoic acid is a compound that is used as an intermediate in organic synthesis and pharmaceutical intermediates . It has a molecular weight of 246.23 and a molecular formula of C14H11FO3 .


Synthesis Analysis

The synthesis of similar compounds often involves chemical transformations. For instance, 4-methoxybenzoic acid can be converted to 4-methoxybenzoate via Fischer’s esterification, which then undergoes hydrazinolysis. The resulting hydrazide can be cyclized with phenyl isothiocyanate to form an intermediate, which can then be transformed into the desired compound .


Molecular Structure Analysis

The molecular structure of 5-Fluoro-3-(4-methoxyphenyl)benzoic acid can be represented by the canonical SMILES string: COC1=CC=C(C=C1)C2=CC(=CC(=C2)F)C(=O)O . Further analysis of the structure can be done using techniques like X-Ray crystal structure determination .


Physical And Chemical Properties Analysis

5-Fluoro-3-(4-methoxyphenyl)benzoic acid is a compound with a molecular weight of 246.23 and a molecular formula of C14H11FO3 . More detailed physical and chemical properties can be determined using various analytical techniques .

Scientific Research Applications

Antiviral Research

  • Field : Medicinal Chemistry
  • Application : 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole were prepared and investigated in vitro for antiviral activity in a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .
  • Results : Compounds 1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)-4-methylthiosemicarbazide showed potent antiviral agents with IC50 values ranging from 0.4 to 2.1 μg/mL against Coxsackie B4 virus .

Anticancer Research

  • Field : Medicinal Chemistry
  • Application : A set of 1,2,4-oxadiazole linked 5-fluorouracil derivatives were synthesized and investigated for their anticancer activity towards a panel of four human cancer cell lines .
  • Results : Among the synthesized compounds, some demonstrated more promising anticancer activity than the standard .

properties

IUPAC Name

3-fluoro-5-(4-methoxyphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO3/c1-18-13-4-2-9(3-5-13)10-6-11(14(16)17)8-12(15)7-10/h2-8H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDVPQPRHGUBPRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=CC(=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40689171
Record name 5-Fluoro-4'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40689171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-3-(4-methoxyphenyl)benzoic acid

CAS RN

1261903-69-8
Record name 5-Fluoro-4'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40689171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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